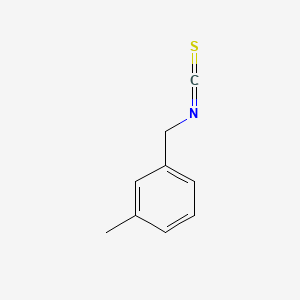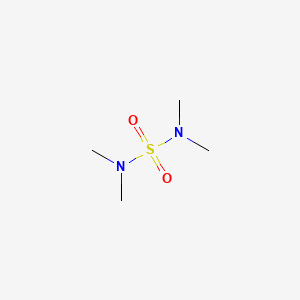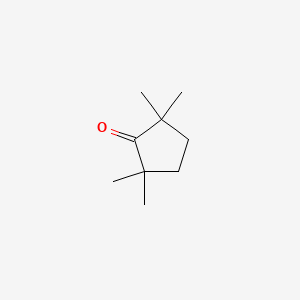
1,3-Dichloro-2,4-difluorobenzene
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of fluorinated benzene derivatives is a topic of interest in the papers. For instance, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was achieved through aromatic nucleophilic substitution using lithium dimesitylphosphide and hexafluorobenzene . Similarly, 1,4-difluoro-2,5-dimethoxybenzene reacted with LDA to generate organodilithio intermediates, which upon reaction with chlorophosphines, produced bis(phosphino)benzenes . These methods highlight the use of nucleophilic aromatic substitution and organolithium intermediates in the synthesis of complex fluorinated aromatic compounds, which could be relevant to the synthesis of 1,3-Dichloro-2,4-difluorobenzene.
Molecular Structure Analysis
The molecular structure of fluorinated benzene derivatives is characterized by the presence of fluorine and other substituents that influence the geometry and electronic properties of the molecule. For example, the molecular structures of various fluorinated benzene derivatives were confirmed by spectroscopic methods and X-ray crystallography, revealing large bond angles around phosphorus atoms in the case of bis(phosphino)benzenes . The crystal structure of 1,3,5-trichloro-2,4,6-trifluorobenzene was determined using single-crystal X-ray diffraction and neutron powder diffraction, showing that the molecule is planar and resides in a hexagonal primitive cell . These findings suggest that the molecular structure of 1,3-Dichloro-2,4-difluorobenzene would also be influenced by its halogen substituents.
Chemical Reactions Analysis
The chemical reactivity of fluorinated benzene derivatives is influenced by the presence of electron-withdrawing fluorine atoms, which can affect the reactivity of other substituents on the benzene ring. For instance, the reaction of bis(phosphino)hydroquinones with hydrogen peroxide produced bis(phosphinyl)hydroquinones, and the electrochemical activity of these compounds was examined . The synthesis of 2,3,4-Trifluoronitrobenzene from 2,6-dichlorofluorobenzene involved nitration and subsequent fluorination, indicating that halogenated fluorobenzenes can undergo further substitution reactions . These examples demonstrate the potential for 1,3-Dichloro-2,4-difluorobenzene to participate in various chemical reactions, particularly those involving electrophilic or nucleophilic substitution.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated benzene derivatives are closely related to their molecular structure and the nature of their substituents. The papers discuss the redox properties of bis(phosphino)benzenes and their derivatives, as well as the influence of fluorine substituents on the composition of frontier orbitals . The crystallographic studies provide information on the solid-state structure and internal vibrations of the molecules . These properties are important for understanding the behavior of 1,3-Dichloro-2,4-difluorobenzene in different environments and could inform its potential applications in various chemical processes.
Applications De Recherche Scientifique
Synthesis Processes
1,3-Dichloro-2,4-difluorobenzene can be synthesized from 1,3-dichlorobenzene using methods involving nitration, fluorination, chlorination, and dechlorination. This process benefits from low costs, mild conditions, and easy operations, making it advantageous compared to other methods for preparing 1,3-difluorobenzene (Xue, 2001).
Chemical Behavior and Functionalization
The behavior of 1,3-dichloro-2,4-difluorobenzene towards strong bases has been systematically compared with that of similar compounds. It has been used in the synthesis of various acids and silanes through processes like deprotonation and carboxylation (Heiss, Marzi, & Schlosser, 2003).
Vibrational Spectroscopy Studies
Vibrational spectroscopy has been used to study trisubstituted benzenes, including 1,3-dichloro-2,4-difluorobenzene. These studies have provided insights into the vibrational assignments of the fundamentals of these molecules, leading to revisions in previous assignments (Reddy & Rao, 1994).
Mécanisme D'action
Mode of Action
The mode of action of 1,3-Dichloro-2,4-difluorobenzene is likely to involve electrophilic aromatic substitution, a common reaction mechanism for benzene derivatives . In this process, the compound may act as an electrophile, interacting with nucleophilic sites in the body. The specific interactions and resulting changes would depend on the precise biological targets, which are currently unknown .
Biochemical Pathways
These could include various metabolic and signaling pathways, depending on the specific targets of the compound .
Pharmacokinetics
Its metabolism and excretion would depend on its specific interactions with metabolic enzymes .
Result of Action
The molecular and cellular effects of 1,3-Dichloro-2,4-difluorobenzene’s action are not well-defined. Given its potential mode of action, it may lead to modifications of proteins or other biomolecules, potentially influencing their function. The exact effects would depend on the specific targets and biochemical pathways involved .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,3-Dichloro-2,4-difluorobenzene. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and interactions with biological targets. Moreover, its stability and activity may be influenced by storage conditions .
Propriétés
IUPAC Name |
1,3-dichloro-2,4-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2F2/c7-3-1-2-4(9)5(8)6(3)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHNTJXRSWNSNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)Cl)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20190053 | |
| Record name | Benzene, 1,3-dichloro-2,4-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20190053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dichloro-2,4-difluorobenzene | |
CAS RN |
36556-37-3 | |
| Record name | 1,3-Dichloro-2,4-difluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36556-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,3-dichloro-2,4-difluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036556373 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,3-dichloro-2,4-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20190053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



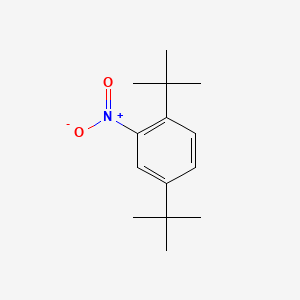
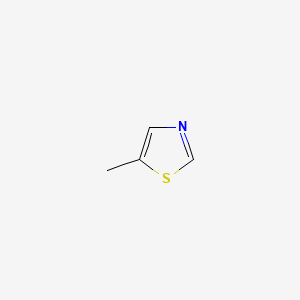

![Dithieno[3,2-b:2',3'-d]thiophene](/img/structure/B1295348.png)
